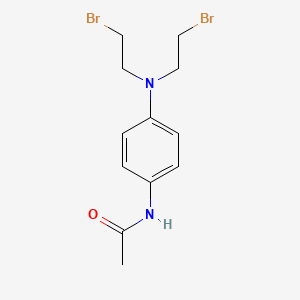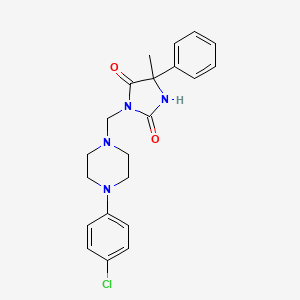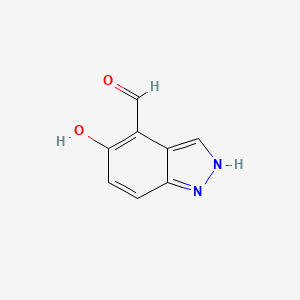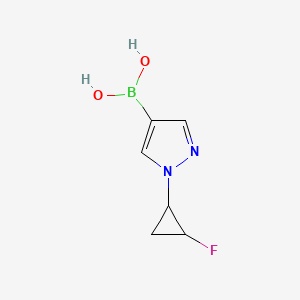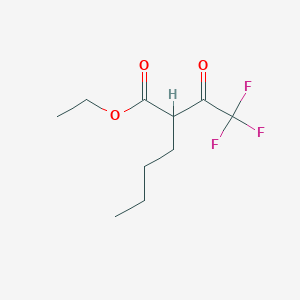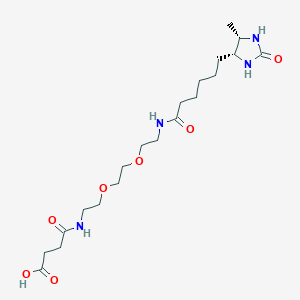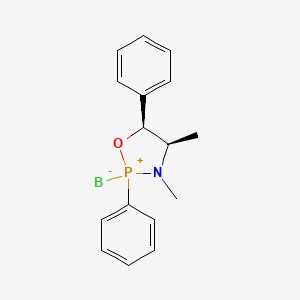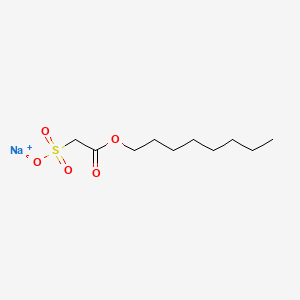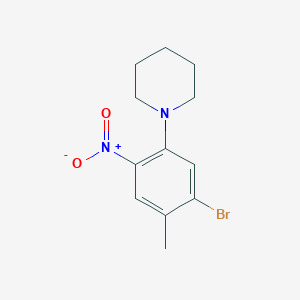
1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine is a chemical compound with the molecular formula C11H13BrN2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a piperidine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of 4-methyl-2-nitroaniline, followed by the formation of the piperidine ring through cyclization reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Analyse Chemischer Reaktionen
1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(5-Bromo-4-methyl-2-aminophenyl)piperidine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and piperidine ring also contribute to the compound’s overall reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine can be compared with other similar compounds, such as:
- 1-(4-Bromo-2-nitrophenyl)piperidine
- 1-(4-Nitrophenyl)piperidine
- 1-(2-Nitrophenyl)piperidine
These compounds share similar structural features but differ in the position of the substituents on the phenyl ring. The unique combination of the bromine, methyl, and nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C12H15BrN2O2 |
|---|---|
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
1-(5-bromo-4-methyl-2-nitrophenyl)piperidine |
InChI |
InChI=1S/C12H15BrN2O2/c1-9-7-12(15(16)17)11(8-10(9)13)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
CVAASYKCPPJBHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)N2CCCCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


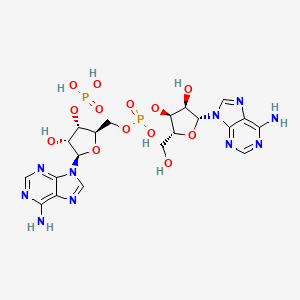


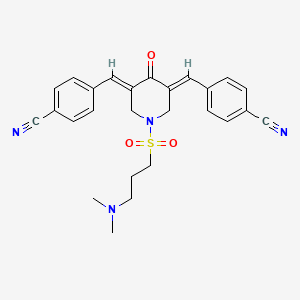
![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
